B1575813 Temporin-1Cc

Temporin-1Cc

Cat. No.: B1575813
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-1Cc is a synthetic 13-amino acid antimicrobial peptide (AMP) originally isolated from the skin secretions of the North American green frog, Rana clamitans . Its sequence is H-Phe-Leu-Pro-Phe-Leu-Ala-Ser-Leu-Leu-Thr-Lys-Val-Leu-NH2, with a molecular weight of 1460.8 Da . This peptide is characterized by its short length and a net positive charge, common traits in the temporin family of AMPs . This compound is provided as a lyophilized powder with a high purity of 96.3% . As a member of the temporin family, it primarily exhibits antibacterial activity against Gram-positive bacteria . Temporins are a subject of significant research interest due to their broad-spectrum activity against microorganisms, including resistant pathogens, and their potential applications as anticancer or antiviral agents . The general mechanism of action for many temporin peptides involves interaction with and disruption of microbial cell membranes, often leading to increased membrane permeability and depolarization . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It should be stored in a freezer at or below -20°C.

Properties

bioactivity

Antibacterial

sequence

FLPFLASLLTKVL

Origin of Product

United States

Antimicrobial Spectrum and Potency of Temporin 1cc

Efficacy Against Gram-Positive Bacterial Pathogens

Temporins as a class are generally most effective against Gram-positive bacteria. researchgate.netnih.govmdpi.com However, specific findings for Temporin-1Cc are limited.

Activity Against Staphylococcus aureus (including MRSA strains)

While a general antibacterial activity for this compound against the Gram-positive bacterium Staphylococcus aureus has been noted, specific MIC values from detailed studies are not present in the available literature. uniprot.org The initial study that identified this compound reported growth-inhibitory activity against S. aureus but did not provide specific quantitative data for this peptide. nih.gov Consequently, its potency against methicillin-resistant S. aureus (MRSA) strains remains uncharacterized.

Activity Against Enterococcus faecium (including VRE strains)

There is no specific information available in the searched scientific literature regarding the efficacy of this compound against Enterococcus faecium, including vancomycin-resistant Enterococcus (VRE) strains. While other temporins, such as Temporin A, have been studied against these pathogens, these findings cannot be directly attributed to this compound. mdpi.comresearchgate.net

Activity Against Bacillus megaterium

No specific studies detailing the activity of this compound against Bacillus megaterium were found in the available research. Other members of the temporin family, like Temporin B and Temporin L, have shown activity against this bacterium, but data for this compound is absent. mdpi.comanaspec.com

Efficacy Against Gram-Negative Bacterial Pathogens

The activity of most temporins against Gram-negative bacteria is generally lower than against Gram-positive species, although some exceptions exist. mdpi.commdpi.com

Activity Against Escherichia coli

The original research that isolated this compound tested for activity against Escherichia coli, but did not provide quantitative MIC values for the individual peptide. nih.gov One database entry notes a time-kill result of two minutes against E. coli, but this does not represent a concentration-dependent potency value like an MIC. cpu-bioinfor.org

Activity Against Pseudomonas aeruginosa

There is no specific data available from the searched literature on the activity of this compound against Pseudomonas aeruginosa. Studies on other temporins have shown variable results, with some, like Temporin A, requiring combination with other agents to be effective against this pathogen. mdpi.com

Antifungal Activity Against Yeasts and Filamentous Fungi (e.g., Candida albicans)

Several members of the temporin family have demonstrated notable antifungal properties. Temporin-L, for example, has shown potent activity against various Candida species, including C. albicans and C. tropicalis. cnr.it Analogs of Temporin L have also been effective against a range of Candida strains, such as C. albicans, C. glabrata, C. auris, C. parapsilosis, and C. tropicalis, with some analogs showing significant anti-biofilm activity. cnr.it

Temporin G exhibits a broad spectrum of antifungal activity. nih.govmdpi.com It is active against Candida species and Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MIC₅₀) ranging from 4 µM to 64 µM. nih.govmdpi.com Furthermore, Temporin G has shown efficacy against dermatophytes and, to a lesser extent, Aspergillus strains. nih.govmdpi.com Research indicates that Temporin G can inhibit the yeast-to-hyphal transition in C. albicans, a crucial step in its pathogenesis, and can also disrupt biofilm formation. mdpi.comnih.gov

Temporin B and its analogs have also been investigated for their antifungal potential. nih.gov Analogs of Temporin B were found to be effective against several Candida species, including a fluconazole-resistant strain of C. albicans. nih.gov Temporin A is another member of the family with activity against the fungus Candida. mdpi.com

Table 2: Antifungal Activity of Selected Temporin Peptides

Temporin PeptideFungal Species with Noted ActivityObserved Effects
Temporin-LCandida albicans, C. tropicalis, C. glabrata, C. auris, C. parapsilosis cnr.itInhibition of planktonic growth and biofilm formation cnr.it
Temporin GCandida species, Cryptococcus neoformans, Dermatophytes, Aspergillus species nih.govmdpi.comInhibition of yeast-mycelial switching and biofilm formation in C. albicans mdpi.comnih.gov
Temporin BCandida albicans, C. glabrata, C. parapsilosis nih.govInhibition of growth, including fluconazole-resistant strains nih.gov
Temporin ACandida mdpi.comAntifungal activity mdpi.com

Antiviral and Anti-Parasitic Activities of Temporin Family Members

The biological activities of the temporin family extend beyond bacteria and fungi to include antiviral and anti-parasitic effects. ird.frdoi.org Several temporins have been identified as having the potential to combat various parasites and viruses. mdpi.com

In the realm of anti-parasitic activity, Temporin A has demonstrated strong action against protozoa of the Leishmania genus, where it is thought to cause membrane destruction. mdpi.com Temporin B also displays anti-Leishmania activity. mdpi.com Furthermore, Temporin-SHe has shown antiparasitic activity against different Leishmania species. ird.frresearchgate.net Temporin-SHa is another potent member of the family with broad-spectrum activity that includes antiparasitic effects against Leishmania infantum. ird.frresearchgate.net

Regarding antiviral properties, Temporin B has been shown to inhibit the herpes simplex virus 1 (HSV-1) by disrupting the viral envelope and hindering its attachment and entry into host cells. mdpi.com The antiviral activity of Temporin G has also been a subject of investigation. mdpi.com Temporin-SHa and its synthetic analog have demonstrated direct anti-HSV-1 activity. ilo.org

Table 3: Antiviral and Anti-Parasitic Activities of the Temporin Family

Temporin PeptideTarget OrganismObserved Activity
Temporin ALeishmania speciesAntiparasitic action through membrane destruction mdpi.com
Temporin BLeishmania species, Herpes Simplex Virus 1 (HSV-1)Anti-Leishmania activity; Inhibition of HSV-1 infection by disrupting the viral envelope mdpi.com
Temporin-SHeLeishmania speciesAntiparasitic activity ird.frresearchgate.net
Temporin-SHaLeishmania infantum, Herpes Simplex Virus 1 (HSV-1)Antiparasitic activity; Direct-acting anti-HSV-1 properties ird.frresearchgate.netilo.org

Mechanisms of Antimicrobial Action of Temporin 1cc at the Cellular and Molecular Level

Microbial Membrane Permeabilization and Disruption Mechanisms

The foundational mechanism of action for the temporin family is the perturbation and permeabilization of the microbial cytoplasmic membrane. conicet.gov.arnih.gov This process is initiated by the electrostatic attraction between the positively charged peptide and the net negative charge of microbial membranes. mdpi.com

Upon binding to the microbial surface, temporins insert into the lipid bilayer, leading to membrane destabilization. Several models describe this process, including the "barrel-stave," "toroidal pore," and "carpet" models. researchgate.net In the barrel-stave model , peptides aggregate and insert into the membrane perpendicularly, forming a pore lined by their hydrophilic faces. The toroidal pore model involves peptides inducing the lipid monolayers to bend inward continuously, creating a pore lined by both peptides and lipid head groups. In the carpet model , peptides accumulate on the membrane surface in a carpet-like manner. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like fashion, leading to the formation of micelles or transient pores. nih.govresearchgate.net

This disruption of the membrane structure leads to membrane depolarization , a rapid loss of membrane potential. mdpi.comkhanacademy.org For instance, studies on the analogue [K3]SHa demonstrated potent membrane depolarization capabilities. mdpi.com Similarly, analogues of Temporin-1CEc were shown to increase the permeability of bacterial inner membranes through depolarization. researchgate.netnih.gov This collapse of the electrochemical gradient across the membrane is a critical step in bacterial killing.

The formation of pores or detergent-like disruption directly compromises the integrity of the cytoplasmic membrane. This leads to an uncontrolled ion flux across the membrane, disrupting the delicate osmotic balance of the cell. impedans.comrsc.org The compromised membrane becomes permeable, allowing the leakage of vital intracellular components, such as ions (e.g., K+), ATP, and even larger molecules like β-galactosidase, while preventing the influx of necessary nutrients. researchgate.netnih.gov

Research on Temporin L demonstrated that it increases the permeability of the bacterial inner membrane in a dose-dependent manner. researchgate.net At lower concentrations, the membrane becomes permeable to small molecules, while at higher concentrations, larger molecules can leak out, ultimately resulting in cell death. researchgate.net This leakage of cellular contents is a hallmark of membrane-active AMPs and a primary cause of their bactericidal effect. nih.gov

Pore Formation Models and Membrane Depolarization

Interactions with Bacterial Cell Wall Components

Before reaching the cytoplasmic membrane, temporins must traverse the bacterial cell wall. In Gram-negative bacteria, the outer membrane presents a significant barrier, primarily composed of lipopolysaccharide (LPS). plos.org The cationic nature of temporins facilitates a strong electrostatic interaction with the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. mdpi.comnih.gov However, this interaction can sometimes lead to the aggregation and inactivation of the peptides, which may explain why many temporins show higher activity against Gram-positive bacteria. plos.org Studies on Temporin L have shown it binds effectively to purified E. coli LPS. nih.gov

In Gram-positive bacteria, the cell wall is composed of a thick layer of peptidoglycan interspersed with negatively charged teichoic and lipoteichoic acids. Temporins interact with these anionic polymers, which facilitates their passage to the cytoplasmic membrane. The ability of temporins to interact with these essential cell wall structures is a key factor in their activity against Gram-positive pathogens. frontiersin.org

Intracellular Targets and Inhibition of Vital Microbial Processes

While membrane disruption is the primary mechanism of action, a growing body of evidence suggests that some AMPs, including temporins, can translocate across the membrane without causing complete lysis and interact with intracellular targets. frontiersin.orgnih.govnih.gov This dual-action model proposes that after permeabilizing the membrane, the peptides can enter the cytoplasm and inhibit essential cellular processes.

Potential intracellular activities include the inhibition of nucleic acid and protein synthesis. frontiersin.orgnih.gov For example, the peptide Buforin II, which also acts on membranes, can penetrate the cell and bind to DNA and RNA. nih.gov More specifically for the temporin family, recent research on Temporin L has suggested a non-membrane-lytic mechanism involving the inhibition of the divisome machinery. unimi.it It was proposed that Temporin L crosses the bacterial membrane and interacts specifically with FtsZ, a key protein in bacterial cell division, thereby inhibiting its activity and leading to cell filamentation and death. unimi.it This suggests that for some temporins, the lethal effect may result from a combination of membrane permeabilization and the disruption of specific intracellular pathways.

Mechanisms of Selectivity for Microbial vs. Mammalian Membranes

A crucial attribute for any potential therapeutic AMP is its ability to selectively target microbial cells while sparing host (mammalian) cells. The selectivity of temporins is primarily based on the fundamental differences in the composition and properties of microbial and mammalian cell membranes. acs.org

Charge: Microbial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, giving them a net negative charge. In contrast, mammalian membranes are predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in an electrically neutral outer leaflet. sc.edu The net positive charge of temporins promotes a strong electrostatic attraction to the negatively charged microbial membranes, concentrating the peptides at their target site. acs.org

Cholesterol: Mammalian membranes are rich in cholesterol, which is absent in bacterial membranes. Cholesterol is known to increase the packing order and mechanical stability of the lipid bilayer, making mammalian membranes less susceptible to disruption by AMPs. sc.edu

Data Tables

Table 1: Amino Acid Sequences of Temporin-1Cc and Other Selected Temporins

Peptide Name Sequence Source Organism
This compound FLPFLASLLTKVL-NH2 Rana clamitans (Green Frog)
Temporin-A FLPLIGRVLSGIL-NH2 Rana temporaria (European common frog)
Temporin-B LLPIVGNLLKSLL-NH2 Rana temporaria (European common frog)
Temporin-L FVQWFSKFLGRIL-NH2 Rana temporaria (European common frog)
Temporin-1CEa FVDLKKIANIINSIF-NH2 Rana chensinensis (Chinese brown frog)

Source: conicet.gov.arnih.govresearchgate.net

Table 2: Summary of Mechanistic Effects of Representative Temporins on Membranes

Peptide Effect Observation Reference
Temporin Analogues ([K3]SHa, 2K2L, 2K4L) Membrane Depolarization Rapid depolarization of the cytoplasmic membrane in various bacterial strains. mdpi.comresearchgate.net
Temporin L Membrane Permeabilization Dose-dependent leakage of intracellular contents (e.g., β-galactosidase) from E. coli without complete cell lysis. researchgate.net
Temporin L LPS Binding Binds to lipopolysaccharide (LPS) from Gram-negative bacteria, indicating interaction with the outer membrane. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Temporin 1cc Analogues

Impact of Amino Acid Substitutions on Antimicrobial Activity and Selectivity

The antimicrobial potency and selectivity of Temporin-1Cc are profoundly influenced by its amino acid sequence. Researchers have extensively investigated the effects of substituting specific amino acid residues to enhance its therapeutic properties. These studies have revealed that strategic modifications can broaden the antimicrobial spectrum, increase efficacy against resistant strains, and modulate cytotoxic effects.

In the case of Temporin-GHa, replacing histidine residues at both ends with lysine (B10760008) resulted in analogues with a broader antimicrobial spectrum and stronger bactericidal activity. mdpi.com Specifically, the substitution at the C-terminus was found to be more critical for enhancing antimicrobial potency. mdpi.com This highlights the importance of the C-terminal region in the bioactivity of temporin peptides.

Furthermore, alanine (B10760859) scanning, a technique where individual amino acids are systematically replaced by alanine, has been employed to identify key residues for the activity of Temporin B. This led to the development of an analogue, TB_KKG6A, with significantly improved activity against both Gram-positive and Gram-negative bacteria. conicet.gov.ar

These findings underscore the principle that even minor changes in the primary amino acid sequence can lead to dramatic shifts in the antimicrobial profile and selectivity of temporin peptides. The data from these substitution studies provide a valuable roadmap for the rational design of this compound analogues with superior therapeutic potential.

Original PeptideAnalogueAmino Acid SubstitutionChange in Antimicrobial ActivityReference
Temporin ADTDabArg7 -> DabGood antibacterial activity mdpi.com
Temporin ADTCitArg7 -> CitAcceptable cytotoxicity, good selectivity against MCF-7 mdpi.com
Temporin ADT4FPhe1 -> Phe(4-F)Highest antiproliferative effect, good antibacterial properties nih.gov
Temporin-GHaGHaKHis4, His11 -> LysBroader antimicrobial spectrum, stronger bactericidal activity mdpi.com
Temporin BTB_KKG6AGly6 -> Ala, N-terminal addition of KKImproved activity against Gram-positive and Gram-negative bacteria conicet.gov.ar

Modulation of Hydrophobicity and Cationicity for Optimized Bioactivity

A delicate balance between hydrophobicity and cationicity is paramount for the antimicrobial efficacy and selectivity of this compound and its analogues. mdpi.comnih.gov Cationicity, conferred by positively charged residues like lysine and arginine, facilitates the initial electrostatic interaction with the negatively charged bacterial membrane. semanticscholar.org Hydrophobicity, on the other hand, drives the insertion of the peptide into the lipid bilayer, leading to membrane disruption and cell death. nih.gov

Numerous studies have demonstrated that increasing the net positive charge of temporin analogues often correlates with enhanced antimicrobial potency. For example, the introduction of lysine residues in Temporin-1CEb analogues led to a significant increase in activity against both Gram-negative and Gram-positive bacteria. mdpi.com An analogue named L-K6, with a +7 charge, exhibited potent broad-spectrum activity with minimal hemolytic effects. mdpi.com

However, a simple increase in hydrophobicity does not always translate to improved bioactivity and can lead to increased toxicity towards host cells. Research on Temporin-1CEc analogues has shown that while increased hydrophobicity can enhance antibacterial activity, excessive hydrophobicity leads to a decrease in potency and an increase in hemolysis. nih.gov This suggests that an optimal level of hydrophobicity is required to maintain selectivity. The analogue 2K4L, which strikes a balance between these two properties, demonstrated broad-spectrum antibacterial activity, including against multidrug-resistant strains, with only moderate hemolytic activity. mdpi.comnih.gov

Therefore, the rational design of this compound analogues involves the careful modulation of both hydrophobicity and cationicity to maximize antimicrobial activity while minimizing toxicity to eukaryotic cells.

Peptide AnalogueNet ChargeMean Hydrophobicity (H)Key FindingReference
Temporin-1CEc+10.638Low antibacterial activity nih.gov
2K2L+30.654Significantly improved antibacterial activity, moderate hemolysis mdpi.comnih.gov
2K4L+30.767Strongest antibacterial activity, moderate hemolysis mdpi.comnih.gov
L-K6 (Temporin-1CEb analogue)+7-More active than parent peptide, almost non-hemolytic mdpi.com

Role of C-Terminal Amidation in this compound Functionality

A characteristic feature of most naturally occurring temporins, including this compound, is the amidation of the C-terminal carboxyl group. nih.govnih.gov This post-translational modification is crucial for the peptide's biological activity. The presence of a C-terminal amide group is believed to enhance the peptide's ability to adopt and maintain a stable α-helical conformation, which is essential for its interaction with and penetration of bacterial membranes. biorxiv.org

The removal of the C-terminal amide group, resulting in a free carboxylate, generally leads to a significant reduction or complete loss of antimicrobial activity. Studies on amurin-9KY, a temporin-like peptide, have demonstrated that C-terminal amidation is essential for its antimicrobial properties. nih.gov The negatively charged carboxylate at physiological pH can lead to repulsive interactions with the negatively charged bacterial membrane, hindering the peptide's approach and insertion. Furthermore, the carboxylated C-terminus may form more hydrogen bonds with the lipid head groups, keeping the peptide at the water-lipid interface rather than allowing it to penetrate the bilayer. biorxiv.org

Engineering Strategies: Peptide Length, Cyclization, and Hybrid Constructs

To further optimize the therapeutic potential of this compound, various engineering strategies beyond simple amino acid substitutions have been employed. These include modifications to the peptide's length, the introduction of cyclic structures, and the creation of hybrid peptides.

Peptide Length: The length of temporin peptides, typically ranging from 8 to 17 amino acids, is a critical factor influencing their activity. nih.gov Shorter peptides are often associated with lower manufacturing costs, making them more attractive for therapeutic development. However, truncation must be performed rationally to avoid compromising antimicrobial efficacy. Studies on Temporin-WY2 have shown that modifications to its length, in conjunction with other substitutions, can significantly enhance its potency against Gram-negative bacteria. nih.gov

Cyclization: Introducing conformational constraints through cyclization is a well-established strategy to improve the stability, selectivity, and activity of peptides. In a pioneering study, cyclic analogues of Temporin L were designed and synthesized. nih.gov By introducing side-chain-to-side-chain tethers, such as lactam bridges, researchers aimed to stabilize the α-helical conformation, which is crucial for its antimicrobial action. This approach led to the development of the first-in-class cyclic temporin analogues with promising antimicrobial and antibiofilm activities. nih.gov

Hybrid Constructs: The creation of hybrid peptides, which combine sequences from different parent peptides, is another innovative approach to generate novel antimicrobial agents with enhanced properties. A hybrid peptide incorporating sequences from cecropin (B1577577) A and temporin A has been synthesized and shown to possess distinct biological activities. researchgate.net This strategy allows for the combination of desirable attributes from different peptide families, potentially leading to synergistic effects and improved therapeutic profiles.

Peptide Lipidation as a Tool for Enhanced Activity

Peptide lipidation, the covalent attachment of a lipid moiety to the peptide sequence, has emerged as a powerful tool to enhance the antimicrobial activity of this compound analogues. The addition of a fatty acid chain can significantly increase the peptide's hydrophobicity, thereby promoting its interaction with and disruption of bacterial membranes. nih.gov

Studies on Temporin L analogues have demonstrated that lipidation can lead to a marked improvement in antimicrobial efficacy, particularly against challenging pathogens like carbapenemase-producing Klebsiella pneumoniae. nih.gov A lipidated analogue of Temporin L, featuring a five-carbon alkyl chain, exhibited potent activity against these multidrug-resistant strains. nih.gov

Similarly, N-terminal lipidation of Temporin-1CEb derivatives has been shown to substantially improve their antimicrobial properties and their ability to inhibit biofilm formation. nih.gov However, the length of the attached fatty acid is a critical parameter. While a lauric acid (C12) modification resulted in a significant enhancement of activity, further increasing the chain length to palmitic acid (C16) did not yield a more pronounced effect and, in some cases, led to increased cytotoxicity. nih.gov This underscores the need for a careful balance in the degree of lipidation to achieve optimal therapeutic outcomes. The lipidation strategy can also influence the self-assembly properties of the peptides, which in turn can affect their stability and selectivity. mdpi.com

PeptideModificationKey FindingReference
Temporin L analogueLipidation with a C5 alkyl chainImproved effectiveness against Staphylococcus aureus and Klebsiella pneumoniae nih.gov
DK5 (Temporin-1CEb analogue)N-terminal acylation with lauric acid (C12)Substantially improved antimicrobial properties and effectiveness in biofilm inhibition nih.gov
DK5 (Temporin-1CEb analogue)N-terminal acylation with palmitic acid (C16)Less distinct improvement in activity compared to C12 lipidation nih.gov

Synthetic Methodologies and Peptide Engineering of Temporin 1cc

Solid-Phase Peptide Synthesis (SPPS) Techniques for Temporin-1Cc Production

The primary method for producing this compound and its analogues is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov The most common approach utilizes the Fmoc (9-fluorenylmethyloxycarbonyl)/tBu (tert-butyl) strategy. mdpi.commdpi.com

In this strategy, the N-terminus of the incoming amino acid is protected by the Fmoc group, which is base-labile. The synthesis begins with the C-terminal amino acid of the peptide being attached to a solid support, often a Rink-amide MBHA resin, which facilitates the final C-terminal amidation, a common feature of natural temporins. mdpi.comnih.gov The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid using a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mdpi.com

Activation and Coupling: The carboxyl group of the next amino acid is activated using a coupling reagent. Common activators include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), often in the presence of a base like N,N-diisopropylethylamine (DIPEA). mdpi.com The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain.

Washing: The resin is washed to remove excess reagents and by-products.

This cycle is repeated until the entire peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). The crude peptide is then purified, commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). rcsb.org

Synthesis ParameterCommon Reagents/Conditions
Synthesis Strategy Fmoc/tBu
Solid Support Rink-amide MBHA resin
Fmoc Deprotection 20% Piperidine in DMF
Coupling Activators HBTU, DIC, PyBOP, TBTU
Cleavage Cocktail Trifluoroacetic acid (TFA) based
Purification Reversed-phase HPLC

Chemical Modifications for Improved Biostability and Resistance to Degradation

A significant hurdle for the therapeutic application of peptides like this compound is their susceptibility to degradation by proteases and peptidases in the body. researchgate.net To overcome this, various chemical modifications are introduced to enhance their biostability.

One effective strategy is lipidation , the attachment of a fatty acid chain to the peptide. mdpi.com For instance, modifying analogues of temporin-1CEb (a related temporin) at the N-terminus with fatty acids of varying lengths has been shown to substantially improve their antimicrobial properties and effectiveness against biofilms. mdpi.com The length of the attached fatty acid chain correlates with the peptide's membranolytic properties and tendency to self-assemble. mdpi.com

Another approach involves modifications at the N- and C-termini. As natural temporins are C-terminally amidated, this modification is routinely incorporated during synthesis and is known to enhance stability and activity. nih.gov Further modifications can include the introduction of D-amino acids in place of their natural L-counterparts. The incorporation of D-amino acids can render the peptide resistant to enzymatic degradation. researchgate.net

Approaches for Introducing Non-Proteinogenic Amino Acids into this compound Sequences

The incorporation of non-proteinogenic (or unnatural) amino acids into the peptide sequence is a powerful tool for peptide engineering. These amino acids can introduce novel chemical functionalities, alter the peptide's conformation, and enhance its biological properties. nih.gov

In the context of temporin analogues, non-proteinogenic amino acids have been used to probe structure-activity relationships. For example, in studies on Temporin A, the proteinogenic amino acid Phenylalanine (Phe) at position 1 was replaced with the non-proteinogenic fluorinated phenylalanine (Phe(4-F)). mdpi.comnih.gov This modification was aimed at studying the influence of fluorine incorporation on antimicrobial activity and hydrolytic stability. mdpi.com

Similarly, the basic amino acid at position 7 in Temporin A has been substituted with non-proteinogenic amino acids like Ornithine (Orn), Diaminobutyric acid (Dab), Diaminopropionic acid (Dap), and Citrulline (Cit) to investigate the role of basicity and side chain length on biological activity. mdpi.com

The primary method for incorporating these unnatural amino acids is through SPPS, where the desired non-proteinogenic amino acid, with appropriate protecting groups, is added during the synthesis cycle just like any other amino acid. nih.govmdpi.com

Original Amino AcidPositionNon-Proteinogenic SubstitutePurpose of Substitution
Phenylalanine (Phe)1 (in Temporin A)Fluorinated Phenylalanine (Phe(4-F))Study influence of fluorine on activity and stability. mdpi.comnih.gov
Arginine (Arg)7 (in Temporin A)Ornithine (Orn), Dab, Dap, Citrulline (Cit)Investigate the role of basicity and side chain length. mdpi.com

Development of Cyclic and Branched this compound Analogues

To further improve the stability and activity profile of temporins, researchers have explored the development of cyclic and branched analogues. Peptide macrocyclization is a well-established strategy to reduce conformational flexibility, which can lead to improved binding affinity, specificity, and resistance to degradation. uniroma1.itresearchgate.net

Various side-chain tethering strategies have been employed to create cyclic analogues of Temporin L, a related and potent temporin isoform. uniroma1.itresearchgate.netnih.gov These strategies include forming bridges between amino acid side chains using:

Lactam bridges: Formed between the side chains of amino acids like Lysine (B10760008) and Glutamic acid. nih.gov

Triazole linkers: Created using click chemistry between side chains containing azide (B81097) and alkyne functionalities. uniroma1.itresearchgate.net

Hydrocarbon staples: Involves linking two amino acid side chains with an all-hydrocarbon chain. uniroma1.itresearchgate.net

Disulfide bonds: Formed by the oxidation of two Cysteine residues. uniroma1.itresearchgate.net

These cyclization strategies aim to stabilize the α-helical conformation of the peptide, which is often crucial for its membrane-disrupting activity, potentially leading to derivatives with an enhanced antimicrobial spectrum and lower cytotoxicity. uniroma1.itnih.gov While specific studies on cyclic this compound are less common, the principles applied to Temporin L are directly transferable.

Branched or multimeric peptides, where multiple peptide chains are linked together, represent another avenue for enhancing activity. This approach can increase the local concentration of the peptide and avidity for its target.

Advanced Methodologies in Temporin 1cc Research

Spectroscopic Techniques for Structure-Function Analysis

Spectroscopic methods are pivotal in elucidating the relationship between the three-dimensional structure of Temporin-1Cc and its biological activities. These techniques allow researchers to probe the peptide's conformation and its changes in response to different environments, which is key to understanding its mechanism of action.

Detailed Circular Dichroism (CD) Applications

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides like this compound in solution. nih.govntu.edu.sg This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides and proteins. ntu.edu.sgcancer.gov The resulting CD spectrum provides information about the peptide's conformational state, for instance, whether it adopts an α-helical, β-sheet, or random coil structure. cancer.govresearchgate.net

In the context of this compound research, CD spectroscopy is employed to:

Determine Secondary Structure: By analyzing the far-UV CD spectrum (typically below 250 nm), researchers can estimate the percentage of different secondary structural elements within the peptide. cancer.gov For many temporins, studies have shown that they are largely unstructured or in a random coil conformation in aqueous solutions but fold into an α-helical structure in the presence of membrane-mimicking environments like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. mdpi.commdpi.comnih.gov This induced folding is a critical step in their biological activity.

Monitor Conformational Changes: CD is used to observe how the structure of this compound changes in response to environmental factors such as pH, temperature, and the presence of lipids or other molecules. nih.govntu.edu.sg For example, the interaction of temporins with liposomes, which mimic bacterial cell membranes, can induce a significant increase in their α-helical content. mdpi.com

Study Peptide-Membrane Interactions: By titrating a peptide solution with lipids or model membranes and monitoring the changes in the CD spectrum, researchers can gain insights into the binding affinity and the structural transitions that occur upon interaction.

A study on a closely related peptide, Temporin-1CEh, demonstrated that it adopts a helical structure in the presence of liposomes mimicking both S. aureus and E. coli membranes, with a higher helical content observed in the S. aureus mimic. mdpi.com This suggests that the specific lipid composition of the target membrane can influence the peptide's conformation and, consequently, its activity.

Table 1: Representative Applications of CD Spectroscopy in Temporin Research

ApplicationDescriptionKey Findings
Secondary Structure AnalysisDetermination of the peptide's conformation in different solvent systems.Temporins are typically unstructured in water and adopt an α-helical conformation in membrane-mimicking environments. mdpi.comnih.gov
Conformational StabilityStudying the effect of temperature or denaturants on the peptide's structure.Provides insights into the stability of the folded state.
Peptide-Lipid InteractionMonitoring structural changes upon interaction with model membranes.Interaction with liposomes induces a helical structure, which is crucial for membrane disruption. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) for Peptide-Cell Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure of peptides and proteins at atomic resolution. irbm.combruker.com It also provides detailed information about the dynamics and interactions of peptides with other molecules, including lipids and cell membranes. irbm.com

In the study of this compound and its analogs, advanced NMR techniques are utilized to:

Determine 3D Structure in Solution: NMR can be used to determine the high-resolution structure of this compound in various environments, such as in aqueous solution or in the presence of micelles that mimic cell membranes. plos.orgrcsb.org This provides a detailed picture of the peptide's fold and the spatial arrangement of its amino acid residues.

Characterize Peptide-Membrane Interactions: Saturation Transfer Difference (STD) NMR experiments can identify the specific amino acid residues of the peptide that are in close contact with a lipid bilayer or a micelle. plos.org This helps to map the binding interface and understand how the peptide orients itself on the membrane surface.

Investigate Peptide Oligomerization: NMR can be used to study the self-association of peptides in a membrane environment. plos.org Some temporins have been shown to form oligomeric structures within the membrane, which may be related to their mechanism of pore formation. plos.org

For instance, NMR studies on Temporin-1Ta in lipopolysaccharide (LPS) micelles revealed that the peptide adopts a helical conformation and that specific residues at both the N- and C-termini are in close proximity to the LPS, suggesting the formation of oligomeric structures. plos.org This oligomerization was proposed to be a reason for the reduced activity of some temporins against Gram-negative bacteria. plos.org

Fluorescence Spectroscopy for Membrane Permeabilization Assays

Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of peptides with cell membranes and to assess their ability to permeabilize these membranes. mdpi.com This method often involves the use of fluorescent probes that change their spectral properties in response to changes in their environment.

Key applications of fluorescence spectroscopy in this compound research include:

Membrane Permeabilization Assays: These assays use fluorescent dyes to quantify the extent of membrane damage caused by the peptide. For example, a membrane-impermeable dye like SYTOX Green can be used. mdpi.com This dye only becomes fluorescent upon binding to intracellular nucleic acids, so an increase in fluorescence indicates that the peptide has compromised the integrity of the cell membrane. mdpi.com

Liposome Leakage Assays: In this approach, a fluorescent marker is encapsulated within liposomes. The addition of a peptide like this compound that disrupts the lipid bilayer leads to the release of the marker into the surrounding medium, which can be detected as a change in fluorescence. researchgate.net

Tryptophan Fluorescence: If the peptide contains tryptophan residues, their intrinsic fluorescence can be used to probe the peptide's interaction with membranes. mdpi.com A blue shift in the tryptophan emission spectrum is often indicative of the residue moving into a more hydrophobic environment, such as the interior of a lipid bilayer. mdpi.com

Studies on various temporins have successfully used these fluorescence-based assays to demonstrate their membrane-disrupting capabilities. For example, Temporin-1CEh was shown to cause 100% membrane permeabilization in S. aureus and E. coli at its minimum bactericidal concentration, as measured by a SYTOX Green assay. mdpi.com Similarly, experiments with other temporins have shown that they can induce the leakage of fluorescent markers from liposomes, confirming their ability to disrupt lipid bilayers. researchgate.net

Microscopic Techniques for Visualizing Cellular Interactions

Microscopic techniques provide direct visual evidence of the effects of this compound on target cells. High-resolution imaging allows researchers to observe morphological changes and ultrastructural damage induced by the peptide.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of cells with high resolution. thermofisher.com It provides detailed three-dimensional images that can reveal changes in cell shape, surface texture, and integrity. thermofisher.com

In the context of this compound research, SEM is used to:

Visualize Membrane Disruption: The technique can reveal the formation of pores, blebs, or other forms of surface damage on the cell membrane caused by the peptide. mdpi.comnih.gov

Study Cell-Cell Interactions: SEM can be used to observe how the peptide affects the interactions between cells. researchgate.net

For example, SEM studies on breast cancer cells treated with Temporin-1CEa, a closely related peptide, showed profound morphological changes, providing visual evidence of its membrane-disrupting activity. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal ultrastructure of cells. nih.govprotocols.io Thin sections of cells are imaged, revealing details of organelles and the cell membrane. protocols.io

Applications of TEM in this compound research include:

Visualizing Internal Cellular Damage: TEM can show the effects of the peptide on intracellular components, such as the cytoplasm and organelles. nih.govmdpi.com

Confirming Membrane Breakage: TEM images can provide clear evidence of membrane rupture and the leakage of intracellular contents. mdpi.com

Investigating the Mechanism of Action: By observing the precise nature of the damage, researchers can gain further insights into how the peptide kills the cell.

TEM analysis of human breast cancer cells treated with Temporin-1CEa revealed membrane breakage and leakage of intracellular components within an hour of exposure. mdpi.com Similarly, TEM has been used to suggest that other temporins disrupt the viral envelope of viruses like herpes simplex virus 1. nih.gov

Calorimetric and Binding Affinity Studies (e.g., Isothermal Titration Calorimetry for LPS binding)

Calorimetric techniques are indispensable for characterizing the thermodynamic driving forces behind molecular interactions, such as a peptide binding to a bacterial membrane component. Isothermal Titration Calorimetry (ITC) is a particularly powerful method that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of key thermodynamic parameters in a single experiment, including the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. nih.govnih.gov

Currently, there are no specific published ITC studies detailing the binding of this compound to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. However, research on other temporins provides a clear blueprint for how such studies would be conducted and the insights they would offer. For instance, ITC experiments have been crucial in understanding the interaction between Temporin-1CEa and LPS. These studies revealed that Temporin-1CEa binds to LPS, primarily through electrostatic interactions, with a dissociation constant (Kd) of approximately 0.1 µM. mdpi.comresearchgate.net This binding is a critical step that can lead to the neutralization of LPS toxicity. researchgate.net

Similarly, ITC has been used to demonstrate the binding of Temporin-1CEa to phosphatidylserine (B164497) (PtdSer), a phospholipid often exposed on the outer surface of cancer cells, which is believed to be a key event in its anticancer activity. mdpi.com

Table 1: Representative Thermodynamic Data from ITC Analysis of Temporin-LPS Interaction (Note: This table presents hypothetical data for this compound based on findings for related temporins like Temporin-1CEa to illustrate the type of results obtained from ITC.)

PeptideLigandBinding Affinity (Kd, µM)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)Stoichiometry (n)
This compound (Hypothetical)LPS~0.1 - 0.5-5 to -15-2 to +51:2 (Peptide:LPS)
Temporin-1CEa (Experimental)LPS~0.1Data not specifiedData not specifiedData not specified

Other calorimetric techniques, like Differential Scanning Calorimetry (DSC), are also employed to study the interaction of peptides with model membranes. For example, studies on Temporin SHf with model membranes (DMPC and DMPG) have suggested a selective and strong interaction with negatively charged bacterial membrane models. mdpi.com Such studies on this compound would be invaluable in elucidating its membrane-disrupting mechanism.

Computational Chemistry and Bioinformatics in this compound Design and Mechanism Prediction

Computational chemistry and bioinformatics have become essential tools in antimicrobial peptide research, enabling the prediction of structure, elucidation of mechanism, and rational design of new, more potent analogues. biomedpress.org While specific computational studies focused exclusively on this compound are not prominent in the literature, the approaches are widely applied to other temporins and provide a framework for future work.

Peptide Analogue Design: A primary application of computational tools is the design of peptide analogues with improved characteristics, such as enhanced antimicrobial activity, broader spectrum, or reduced toxicity. mdpi.com This often involves creating structure-activity relationships. For example, analogues of Temporin-1CEc were designed by substituting amino acid residues to modulate properties like cationicity, hydrophobicity, and amphipathicity, resulting in analogues with significantly improved antibacterial activity. mdpi.comnih.gov Similarly, computational strategies have been used to guide the design of analogues of Temporin B and Temporin A to develop peptides with a wider spectrum of activity. mdpi.comnih.gov

Mechanism Prediction: Bioinformatic tools are used to predict the physicochemical properties and structural features of peptides like this compound. These predictions help in formulating hypotheses about their mechanism of action. nih.gov

Table 2: Predicted Physicochemical Properties of this compound (Note: These values are typically generated using bioinformatics web servers like ProtParam or similar software.)

PropertyPredicted Value
Molecular Weight~1449.9 Da
Theoretical pI~9.75
Net Charge at pH 7+1
Hydrophobicity (GRAVY)~1.331
Aliphatic Index~136.15

Molecular dynamics (MD) simulations can model the interaction of a peptide with a bacterial membrane at an atomic level. These simulations can visualize how the peptide approaches, inserts into, and potentially disrupts the membrane, forming pores or causing other destabilizing effects. For many temporins, it is understood that they are unstructured in aqueous solution but adopt an α-helical conformation upon interacting with a membrane environment. mdpi.com MD simulations can predict this conformational change and the stability of the peptide within the lipid bilayer.

Furthermore, computational methods like molecular docking are used to predict the binding of peptides to specific molecular targets. For instance, analogues of Temporin L were computationally designed and docked to the main protease of SARS-CoV-2 to evaluate their potential as viral inhibitors. kennesaw.edu Such an approach could be used to explore other potential molecular targets for this compound beyond the cell membrane.

Evolutionary and Ecological Perspectives of Temporin 1cc

Phylogenetics and Diversification of Temporin Peptides in Amphibians

The temporin family of antimicrobial peptides (AMPs) is a large and diverse group primarily found in ranid frogs (frogs of the family Ranidae). researchgate.net To date, well over 100 distinct temporin peptides have been identified from various species across Eurasia and the Americas. researchgate.netcore.ac.uk This remarkable diversity is a testament to the evolutionary pressures that have shaped the amphibian immune system.

The primary structures of temporin peptides, while sharing common features, exhibit significant variation. Most are relatively short, typically 10 to 21 amino acid residues in length, and are C-terminally amidated. core.ac.uknih.gov Despite this general framework, the specific amino acid sequences can differ substantially, leading to a wide array of peptides with distinct properties. For instance, while alanine (B10760859) is a common residue in temporins from South American frogs, leucine (B10760876) is more prevalent in those from their European counterparts. nih.gov

This diversification is not random. Evidence suggests that the genes for these antimicrobial peptides have been subjected to diversifying selection. oup.com This is a process where new genetic variants are favored, leading to a rapid evolution of the gene family. This is particularly evident in the mature peptide region, which is the functional part of the molecule. oup.com This constant evolution allows amphibians to adapt their chemical defenses to a changing array of pathogens in their environment. The result is a unique "peptide repertoire" for different species, and sometimes even subspecies, with no two species discovered so far sharing the exact same set of antimicrobial peptides. oup.com

Table 1: Characteristics of Selected Temporin Peptides

Peptide Name Amino Acid Sequence Originating Species Key Structural Feature
Temporin-1Cc To be determined Rana catesbeiana (American bullfrog) C-terminal amidation
Temporin A FLPLIGRVLSGIL-NH2 Rana temporaria (European common frog) Short, alpha-helical
Temporin B LLPIVGNLLKSLL-NH2 Rana temporaria (European common frog) Synergistic activity with other temporins
Temporin-Ra FLKPLFNAALKLLP Rana ridibunda (Marsh frog) 14-amino acid peptide
Temporin-Rb FLKPLFNAALKLLP Rana ridibunda (Marsh frog) 14-amino acid peptide

This table is interactive. Click on the headers to sort the data.

Genomic and Transcriptomic Insights into this compound Precursor Synthesis

The synthesis of this compound, like other antimicrobial peptides, begins with the transcription of its corresponding gene into messenger RNA (mRNA). This mRNA is then translated into a precursor protein. Molecular cloning studies have revealed that these precursors have a tripartite structure, consisting of a signal peptide, an acidic pro-piece (also known as a spacer), and the sequence of the mature, active peptide. nih.gov

Genomic and transcriptomic analyses provide a deeper understanding of this process. By sequencing the cDNA from the skin of frogs, researchers can identify the precursor sequences for various temporins. nih.gov For example, screening a cDNA library from the skin of Rana temporaria led to the identification of the precursors for temporin B, G, and H. nih.gov

These studies have also shown that the genes encoding antimicrobial peptides can be present in multiple copies within the genome of a single frog. core.ac.uk This genetic redundancy likely provides a mechanism for the rapid evolution and diversification of these peptides. The expression of these genes can also be developmentally regulated. For instance, in the Japanese mountain brown frog (Rana ornativentris), the expression of preprotemporin mRNA is not detected before metamorphosis but increases significantly during the metamorphic climax. researchgate.net

The process of generating the final, active peptide from the precursor involves several post-translational modifications. The signal peptide is cleaved off, and the acidic pro-piece is excised. Finally, the C-terminus of the mature peptide is typically amidated, a modification that is often crucial for its biological activity. nih.gov

Ecological Role of this compound in Amphibian Innate Immune Defense

Amphibians inhabit a wide range of environments, many of which are teeming with microorganisms. Their permeable skin, while essential for respiration and water balance, also presents a potential entry point for pathogens. To counteract this constant threat, amphibians have evolved a potent innate immune system, of which antimicrobial peptides like this compound are a key component. mdpi.com

These peptides are produced in specialized granular glands in the skin and are secreted onto the skin's surface, forming a chemical shield against invading microbes. mdpi.comnih.gov The composition of this peptide arsenal (B13267) is often species-specific, reflecting the unique ecological pressures each species faces. oup.com

The primary role of these peptides is to provide a first line of defense against a broad spectrum of pathogens, including bacteria and fungi. nih.govmdpi.com Temporins, in particular, are known to be highly effective against Gram-positive bacteria. nih.gov Some temporins have also demonstrated activity against Gram-negative bacteria and fungi like Candida albicans. nih.govmedchemexpress.com

A significant threat to amphibian populations worldwide is the chytrid fungus Batrachochytrium dendrobatidis. nih.gov Research has shown that some temporins can effectively inhibit the growth of this deadly pathogen, highlighting their critical role in amphibian survival. nih.gov The effectiveness of these peptides is often linked to their ability to disrupt the cell membranes of microorganisms. nih.govnih.gov

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to characterize the secondary structure of Temporin-1Cc in varying solvent conditions?

  • Methodological Answer : Circular Dichroism (CD) spectroscopy is the gold standard for analyzing peptide secondary structures (e.g., α-helix, β-sheet) under different solvent conditions. For this compound, prepare solutions in phosphate-buffered saline (PBS) and membrane-mimicking solvents (e.g., SDS micelles or TFE/water mixtures). Compare CD spectra to reference datasets for structural assignments. Nuclear Magnetic Resonance (NMR) can further resolve atomic-level details in hydrophobic environments .

Q. How can researchers determine the minimum inhibitory concentration (MIC) of this compound against multidrug-resistant bacterial strains?

  • Methodological Answer : Use broth microdilution assays per CLSI guidelines. Prepare a bacterial inoculum (1–5 × 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth. Serial dilute this compound (e.g., 1–256 µg/mL) and incubate at 37°C for 18–24 hours. MIC is the lowest concentration with no visible growth. Validate results with time-kill kinetics and synergy testing (e.g., checkerboard assays with conventional antibiotics) .

Q. What in vitro models are suitable for assessing this compound’s cytotoxicity toward mammalian cells?

  • Methodological Answer : Use immortalized cell lines (e.g., HEK-293, HaCaT) and primary cells (e.g., human erythrocytes). Perform MTT or Alamar Blue assays to measure metabolic activity post-exposure (24–48 hours). Include hemolysis assays by incubating erythrocytes with this compound and measuring hemoglobin release spectrophotometrically. Normalize cytotoxicity data to peptide-to-lipid ratios to account for membrane composition differences .

Advanced Research Questions

Q. How can conflicting reports on this compound’s salt sensitivity be resolved?

  • Methodological Answer : Discrepancies may arise from variations in experimental conditions (e.g., ionic strength, pH, bacterial strain specificity). Design a systematic study:

  • Variable Control : Test this compound’s activity in buffers with incremental NaCl (0–150 mM) and Mg²⁺/Ca²⁺ (0–2 mM).
  • Biological Replicates : Use multiple bacterial strains (Gram-positive and Gram-negative) and primary isolates.
  • Structural Correlation : Pair MIC assays with CD spectroscopy to link salt-induced structural changes to activity loss .

Q. What strategies optimize this compound’s in vivo stability without compromising antimicrobial efficacy?

  • Methodological Answer :

  • Structural Modifications : Incorporate D-amino acids or cyclization to reduce protease susceptibility.
  • Delivery Systems : Encapsulate in liposomes or nanoparticles to prolong half-life.
  • Preclinical Testing : Use murine infection models (e.g., subcutaneous abscess or sepsis) to compare pharmacokinetics of modified vs. native peptides. Monitor bacterial load (qPCR) and inflammatory markers (ELISA) .

Q. How should researchers design studies to address contradictory data on this compound’s immunomodulatory effects?

  • Methodological Answer : Conflicting results may stem from cell type-specific responses or assay sensitivity.

  • Dose-Response Analysis : Test this compound across a broad concentration range (0.1–100 µM) in immune cells (e.g., macrophages, dendritic cells).
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and cytokine profiling (Luminex) to identify signaling pathways (e.g., NF-κB, MAPK).
  • In Vivo Validation : Use knockout mice (e.g., TLR4⁻/⁻) to dissect mechanism .

Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent antimicrobial activity?

  • Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50 values. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. For high-throughput data, employ machine learning (e.g., Random Forest) to identify structural determinants of activity .

Q. How can researchers ensure reproducibility when studying this compound’s membrane interactions?

  • Methodological Answer :

  • Standardized Protocols : Follow MISEV guidelines for lipid vesicle preparation (e.g., extrusion pore size, lipid ratios).
  • Orthogonal Techniques : Combine surface plasmon resonance (SPR) for binding kinetics and cryo-EM for membrane disruption visualization.
  • Data Sharing : Deposit raw datasets (e.g., spectroscopy, microscopy) in public repositories (Zenodo, Figshare) with metadata .

Comparative Analysis Table

Variable Study A (2020)Study B (2023)Confounding Factors
MIC (µg/mL) vs. S. aureus 832Growth medium (TSB vs. RPMI-1640)
Hemolysis (%) at 50 µg/mL <5% (HaCaT)25% (Erythrocytes)Cell type specificity
α-Helicity in SDS (%) 78% (CD)62% (NMR)Solvent purity and temperature

Table 1. Key discrepancies in this compound studies and potential methodological explanations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.